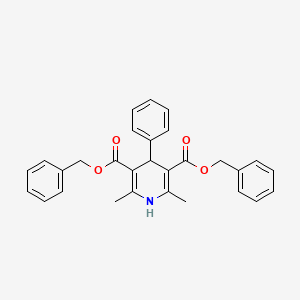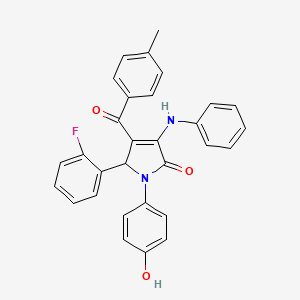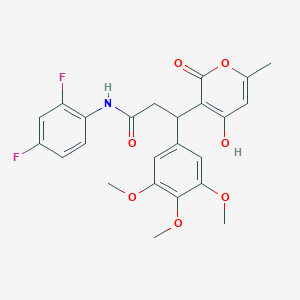
7-Chloro-4-hydroxy-5,8-dioxo-6-(4-toluidino)-5,8-dihydro-1-naphthalenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-4-hydroxy-5,8-dioxo-6-(4-toluidino)-5,8-dihydro-1-naphthalenyl acetate is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core substituted with chloro, hydroxy, and toluidino groups, making it a subject of interest for researchers in chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-hydroxy-5,8-dioxo-6-(4-toluidino)-5,8-dihydro-1-naphthalenyl acetate typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a naphthalene derivative.
Chlorination: Introduction of the chloro group through electrophilic aromatic substitution.
Hydroxylation: Addition of the hydroxy group using reagents like sodium hydroxide.
Toluidino Substitution: Introduction of the toluidino group via nucleophilic substitution.
Acetylation: Final step involves acetylation using acetic anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Purification: Techniques like recrystallization and chromatography to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-4-hydroxy-5,8-dioxo-6-(4-toluidino)-5,8-dihydro-1-naphthalenyl acetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones.
Reduction: Reduction can lead to the formation of hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions are common.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, amines, and other nucleophiles.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a catalyst in organic reactions.
Biology
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine
Pharmaceutical Research: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Dye Manufacturing: Used in the synthesis of dyes and pigments.
Material Science:
Wirkmechanismus
The mechanism of action of 7-Chloro-4-hydroxy-5,8-dioxo-6-(4-toluidino)-5,8-dihydro-1-naphthalenyl acetate involves:
Molecular Targets: Interacts with specific enzymes and receptors in biological systems.
Pathways: Modulates biochemical pathways, potentially affecting cell signaling and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Chloro-4-hydroxy-5,8-dioxo-6-(4-aminophenyl)-5,8-dihydro-1-naphthalenyl acetate: Similar structure but with an aminophenyl group instead of toluidino.
7-Chloro-4-hydroxy-5,8-dioxo-6-(4-methylphenyl)-5,8-dihydro-1-naphthalenyl acetate: Similar structure with a methylphenyl group.
Uniqueness
Substituent Effects: The presence of the toluidino group imparts unique chemical and biological properties.
Reactivity: Different reactivity patterns compared to similar compounds due to the specific substituents.
Eigenschaften
Molekularformel |
C19H14ClNO5 |
|---|---|
Molekulargewicht |
371.8 g/mol |
IUPAC-Name |
[7-chloro-4-hydroxy-6-(4-methylanilino)-5,8-dioxonaphthalen-1-yl] acetate |
InChI |
InChI=1S/C19H14ClNO5/c1-9-3-5-11(6-4-9)21-17-16(20)18(24)15-13(26-10(2)22)8-7-12(23)14(15)19(17)25/h3-8,21,23H,1-2H3 |
InChI-Schlüssel |
LKONOJWWUVDXKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=C(C(=O)C3=C(C=CC(=C3C2=O)O)OC(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Tert-butyl)-4-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-4,4A,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one](/img/structure/B14943797.png)
![N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]furan-2-carboxamide](/img/structure/B14943805.png)
![N-[2-(phenylcarbamoyl)phenyl]oxolane-2-carboxamide](/img/structure/B14943806.png)
![3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)furan-2-yl]-2-methylbenzoic acid](/img/structure/B14943811.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14943818.png)

![4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B14943825.png)
![1-(3-Methoxyphenyl)-3-[1'-(phenylcarbonyl)-4,4'-bipiperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B14943830.png)

![3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B14943853.png)
![Acetamide, 2-[(1,3-dihydro-6-methyl-3-oxofuro[3,4-c]pyridin-4-yl)thio]-N,N-di(2-propenyl)-](/img/structure/B14943857.png)

![11,12-dihydroxy-6-methyl-4,8-diphenyl-3,4,4a,5,6,7,7a,8-octahydrochromeno[3,2-i]quinazoline-2(1H)-thione](/img/structure/B14943863.png)
